N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
Molecular Formula |
C20H21N3OS2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H21N3OS2/c1-12-7-8-14(9-13(12)2)23-17(24)10-25-19-18-15-5-3-4-6-16(15)26-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24) |
InChI Key |
SGVOVEXGGMXLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Table 1. Yield Optimization for Coupling Reaction
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| K2CO3 | 8 | 70 |
| Et3N | 12 | 58 |
| NaOH | 6 | 45 |
Comparative Analysis of Synthetic Routes
Alternative routes, such as direct alkylation of the pyrimidine thiol with chloroacetamide, were explored but resulted in lower yields (≤50%) due to competing hydrolysis. The use of bromoacetamide, as described above, proved superior in both reactivity and purity .
Chemical Reactions Analysis
Synthetic Formation of the Thioether Linkage
The compound’s synthesis relies on microwave-assisted nucleophilic substitution to form the critical C–S bond. A representative pathway involves:
-
Reaction of 4-mercapto-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine with 2-chloro-N-(3,4-dimethylphenyl)acetamide under basic conditions (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
-
Microwave irradiation (80–120°C, 15–30 minutes) enhances reaction efficiency, achieving yields >75%.
Key Conditions:
| Reactants | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Mercaptothienopyrimidine | K₂CO₃ | DMF | 100°C (MW) | 78% |
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes substitution reactions at position 2 or 4 (depending on substituents). Examples include:
-
Aminolysis : Reacting with primary amines (e.g., benzylamine) in ethanol at reflux to replace the thioether group with an amine.
-
Halogenation : Treatment with POCl₃ or PCl₅ converts the carbonyl oxygen of the pyrimidine ring to a chlorinated derivative, enabling further cross-coupling reactions.
Example Pathway:
Thioether Oxidation
The –S– group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
-
Mild oxidation : H₂O₂ (30%) in acetic acid at 50°C yields the sulfoxide derivative .
-
Strong oxidation : KMnO₄ in acidic conditions converts the thioether to a sulfone .
Oxidation Outcomes:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ | Sulfoxide | 50°C, 2 hrs |
| KMnO₄ | Sulfone | H₂SO₄, 70°C |
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, reflux): Forms carboxylic acid and releases 3,4-dimethylaniline.
-
Basic hydrolysis (NaOH, ethanol/water): Generates a sodium carboxylate intermediate.
Reactivity Comparison:
| Condition | Reagents | Product |
|---|---|---|
| Acidic | 6M HCl, Δ | Carboxylic acid + amine |
| Basic | 2M NaOH, ethanol | Carboxylate salt + amine |
Heterocyclic Functionalization
The thieno[2,3-d]pyrimidine core participates in cycloaddition and alkylation reactions:
-
1,3-Dipolar cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused triazole or pyrazole rings .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH modifies nitrogen atoms on the pyrimidine ring.
Biological Activity-Driven Modifications
Structural analogs suggest potential reactivity for enhancing pharmacological properties:
-
Sulfonamide formation : Reaction with sulfonyl chlorides replaces the acetamide group, improving metabolic stability .
-
Mannich reactions : Introduces amine-containing side chains to boost solubility or target affinity .
Example Modification:
Stability Under Environmental Conditions
-
Thermal stability : Decomposes above 250°C, confirmed by TGA.
-
Photostability : UV irradiation (λ = 254 nm) induces partial degradation of the thioether bond over 48 hours.
Comparative Reactivity with Analogues
The compound’s reactivity aligns with other thienopyrimidine derivatives but differs in regioselectivity due to the 3,4-dimethylphenyl group:
Scientific Research Applications
Research indicates that compounds similar to N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide exhibit significant biological activities. Key findings include:
- Anticancer Properties : In vitro studies have shown that related compounds possess cytotoxic effects against various cancer cell lines including A549 (lung carcinoma), CT26 (colon adenocarcinoma), and HepG2 (liver carcinoma) cells. For instance, a study reported IC50 values indicating effective inhibition of cell proliferation in these lines .
- Antimicrobial Activity : Similar structures have demonstrated antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Potential Applications
The unique combination of structural features in this compound opens avenues for several applications:
- Pharmaceutical Development : Given its promising biological activities, this compound may serve as a lead compound for designing new anticancer or antimicrobial drugs.
- Research Tool : It can be utilized in biochemical assays to study specific biological pathways or interactions due to its unique functional groups.
- Chemical Probes : The compound's ability to interact with various biological targets makes it suitable for use as a chemical probe in pharmacological research.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Core Structural Variations
Key Analogues and Substituent Differences:
- Compound 10 (): N,N-Dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine features a dimethylamino group and methylthio substituent on the phenyl ring.
- Compound 5 (): 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide replaces the acetamide with a chloroacetohydrazide group, introducing a reactive hydrazine moiety that may enhance cytotoxicity .
- Imidazolidinedione Derivative (): The bis-thieno[2,3-d]pyrimidine structure with a 4,5-imidazolidinedione linker demonstrates how heterocyclic expansion modulates molecular rigidity and hydrogen-bonding capacity .
Table 1: Substituent and Core Structure Comparison
Physicochemical Profiling
- LogP and Solubility: Compound 5 () exhibits a logP of 4.54 and logS of -5.07, indicating moderate lipophilicity and poor aqueous solubility . Compound 10 () has a calculated logP of ~3.5 (based on C19H21N3S2), suggesting improved solubility relative to the target compound due to its methylthio and dimethylamino groups .
Biological Activity
N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a dimethylphenyl moiety with a thieno-pyrimidine derivative. Its molecular formula is , with a molar mass of approximately 365.43 g/mol. The presence of both aromatic and heterocyclic components suggests interesting chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of thieno-pyrimidine derivatives with appropriate acetamide precursors under controlled conditions. Research indicates that compounds with similar structures often exhibit significant biological activities.
Antitumor Activity
Research has shown that thieno[2,3-d]pyrimidine derivatives possess notable antitumor properties. For instance:
- A study reported that certain derivatives exhibited cytotoxic effects against human pulmonary carcinoma (A549), murine colon adenocarcinoma (CT26), and human hepatocellular liver carcinoma (HepG2) cell lines with IC50 values ranging from 1.29 µM to 15.01 µM .
- Specific compounds within the thieno[2,3-d]pyrimidine class demonstrated significant inhibition of fibroblast growth factor receptor 1 (FGFR1), suggesting potential as targeted cancer therapies .
Antimicrobial and Anti-inflammatory Properties
This compound also exhibits antimicrobial and anti-inflammatory activities:
- Compounds in this class have been evaluated for their ability to inhibit various pathogens and inflammatory responses .
- For example, the thienopyrimidine scaffold has been linked to antimicrobial activity against strains such as Mycobacterium tuberculosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Q. How can substituent modifications on the 3,4-dimethylphenyl group impact bioactivity?
- Methodological Answer : Systematically replace methyl groups with electron-withdrawing (e.g., -Cl, -F) or donating (-OCH3) groups. Evaluate:
- Lipophilicity : Measure logP values to correlate with membrane permeability.
- Steric effects : Use molecular dynamics simulations to assess binding pocket accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
